molecular formula C16H18BrN3O B6460262 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2548997-52-8

2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6460262
CAS No.: 2548997-52-8
M. Wt: 348.24 g/mol
InChI Key: SWUAMYCSWKFYER-UHFFFAOYSA-N
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Description

2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound that features a unique structure combining a brominated furan ring, a pyridine ring, and an octahydropyrrolo[2,3-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multiple steps:

    Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Octahydropyrrolo[2,3-c]pyrrole Core: The next step involves the construction of the octahydropyrrolo[2,3-c]pyrrole core. This can be synthesized through a series of cyclization reactions starting from suitable precursors such as amino acids or lactams.

    Coupling Reaction: The final step involves coupling the bromofuran intermediate with the octahydropyrrolo[2,3-c]pyrrole core and the pyridine ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives of the bromofuran ring.

Scientific Research Applications

2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(5-chlorofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
  • 2-{1-[(5-methylfuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Uniqueness

  • Bromine Substitution : The presence of a bromine atom on the furan ring distinguishes it from its chloro- and methyl-substituted analogs, potentially altering its reactivity and biological activity.
  • Structural Complexity : The combination of the bromofuran, pyridine, and octahydropyrrolo[2,3-c]pyrrole moieties provides a unique scaffold for further functionalization and application.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUAMYCSWKFYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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